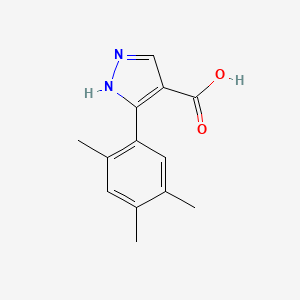
3-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid is a derivative of pyrazole-4-carboxylic acid, which is a core structure for various chemical reactions and has been the subject of numerous studies due to its potential applications in pharmaceuticals and materials science. The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms, which can participate in hydrogen bonding and other interactions, making it a versatile scaffold for further functionalization.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the formation of the pyrazole ring followed by functionalization at various positions. For example, the synthesis of 1H-pyrazole-4-carboxylic acid derivatives has been achieved through Claisen condensation, cyclization, deamination, and hydrolysis reactions, with improved yields reported up to 97.1% . Additionally, the functionalization reactions of pyrazole-3-carboxylic acid or its acid chloride with various nucleophiles, such as aminophenols, have been explored, leading to the formation of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides in good yields . These methods could potentially be adapted for the synthesis of the trimethylphenyl-substituted pyrazole-4-carboxylic acid.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single-crystal X-ray diffraction studies . The crystal structure can be stabilized by intermolecular interactions such as hydrogen bonding and π-π stacking . Theoretical calculations, including density functional theory (DFT), are used to optimize the structure and predict various properties, which are then compared with experimental data to validate the findings .
Chemical Reactions Analysis
Pyrazole-4-carboxylic acid derivatives undergo various chemical reactions, including cyclocondensation with hydrazine hydrate to form pyrazolo[3,4-d]pyridazines and reactions with β-diketones, β-ketoesters, and phenols to synthesize new pyrazole derivatives . The reactivity of the pyrazole ring allows for the introduction of different functional groups, which can significantly alter the physical and chemical properties of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by the substituents on the pyrazole ring. These properties include solubility, melting point, and stability, which are important for practical applications. Theoretical studies, such as HOMO-LUMO energy gap analysis and molecular electrostatic potential mapping, provide insights into the electronic structure and potential reactivity of the molecule . Additionally, the nonlinear optical properties of pyrazole derivatives can be assessed through small energy gap analysis between the frontier molecular orbitals .
Wissenschaftliche Forschungsanwendungen
Functionalization and Reactivity Studies Research indicates that 1H-pyrazole-3-carboxylic acid derivatives, including structures similar to 3-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid, are versatile intermediates for functionalization reactions. These compounds can undergo reactions with various aminophenol derivatives or diaminopyridine to yield carboxamides or different products, showcasing their reactivity and potential in synthesizing novel compounds with desired properties (Yıldırım & Kandemirli, 2006).
Optical and Nonlinear Optical Materials Compounds structurally related to 3-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid have been studied for their optical nonlinearity, which is a crucial characteristic for optical limiting applications. For instance, novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates exhibited significant nonlinear optical properties, indicating their potential as materials for optical limiting applications (Chandrakantha et al., 2013).
Synthesis of Heterocyclic Dyes and Biomolecular Labeling Heterocyclic compounds derived from pyrazole carboxylic acids have been applied as fluorescent labels for biomolecules, suggesting a method for the HPLC analysis of biomolecules containing an amino group. This application demonstrates the role of pyrazole-based dyes in enhancing analytical methods for detecting and quantifying biomolecules of diagnostic importance (Varghese et al., 2016).
Antimicrobial Activity Derivatives of 1H-pyrazole-3-carboxylic acid have shown antimicrobial activity against a variety of pathogens. The synthesis of novel chitosan Schiff bases based on heterocyclic moieties derived from pyrazole carboxylic acids exhibited antimicrobial properties, underlining their potential in developing new antimicrobial agents (Hamed et al., 2020).
Environmental Analysis 3-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid and its derivatives have also found applications in environmental analysis. For example, a Cr3+ ion-selective electrode based on a pyrazole carboxamide demonstrated high selectivity and sensitivity for detecting chromium ions in biological and environmental samples, showcasing the utility of pyrazole derivatives in environmental monitoring and safety (Zamani et al., 2009).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-7-4-9(3)10(5-8(7)2)12-11(13(16)17)6-14-15-12/h4-6H,1-3H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOIXHGGULNQFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=C(C=NN2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-methyl-4(1H)-quinolinone](/img/structure/B2550885.png)
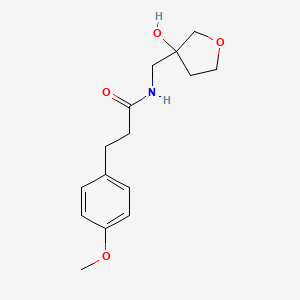
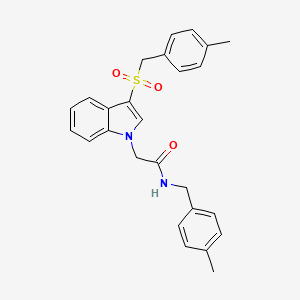
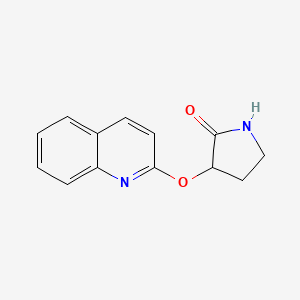
![(E)-4-(Dimethylamino)-N-[[1-(3-methylbutyl)indazol-3-yl]methyl]but-2-enamide](/img/structure/B2550892.png)
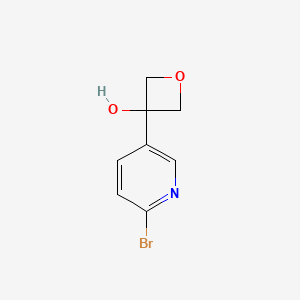
![(5-Chloro-2-methoxyphenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2550896.png)
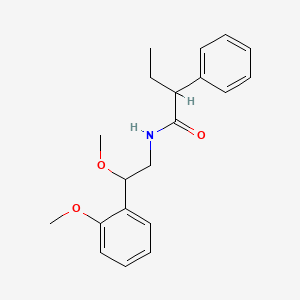
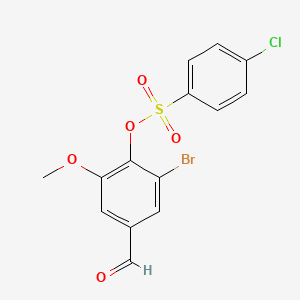
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide](/img/structure/B2550900.png)
![(5-Bromofuran-2-yl)-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2550901.png)
![Methyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2550902.png)

![4-[[(E)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2550908.png)